NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE
Description
NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE is a complex organic compound that combines the structural elements of nicotinic acid, bromine, phenyl, and hydrazide groups
Properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-14(9-12-5-2-1-3-6-12)11-18-19-15(20)13-7-4-8-17-10-13/h1-11H,(H,19,20)/b14-9-,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMUAJOTDYHDE-MCVIOFPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CN=CC=C2)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329370 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305338-63-0 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE typically involves the reaction of nicotinic acid hydrazide with 2-bromo-3-phenyl-allylidene. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing
Chemical Reactions Analysis
Types of Reactions
NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical structure may offer benefits.
Mechanism of Action
The mechanism of action of NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its bromine and phenyl groups can interact with various enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
- (4-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
- (3-BROMO-BENZYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
- (1-BIPHENYL-4-YL-ETHYLIDENE)-(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-AMINE
Uniqueness
NICOTINIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE is unique due to its combination of nicotinic acid, bromine, phenyl, and hydrazide groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
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